Z-3-Chloro-2-ethyl-but-2-enal
Description
Z-3-Chloro-2-ethyl-but-2-enal is an α,β-unsaturated aldehyde characterized by a chloro substituent at the 3-position and an ethyl group at the 2-position of the but-2-enal backbone. Its molecular formula is C₆H₉ClO, with a molecular weight of 132.59 g/mol (derived from structural analysis). Key thermodynamic properties calculated via Joback, Crippen, and McGowan methods include:
- ΔfH°gas (standard enthalpy of formation): -170.85 kJ/mol
- logPoct/wat (octanol-water partition coefficient): 2.108
- ΔvapH° (enthalpy of vaporization): 40.17 kJ/mol
- ΔfusH° (enthalpy of fusion): 15.36 kJ/mol .
The compound’s moderate lipophilicity (logP ~2.1) suggests balanced solubility in both polar and nonpolar media, while its negative ΔfH°gas indicates relative stability in the gaseous phase. The presence of the electron-withdrawing chlorine atom likely enhances the reactivity of the carbonyl group, making it susceptible to nucleophilic attacks.
Properties
Molecular Formula |
C6H9ClO |
|---|---|
Molecular Weight |
132.59 g/mol |
IUPAC Name |
(E)-3-chloro-2-ethylbut-2-enal |
InChI |
InChI=1S/C6H9ClO/c1-3-6(4-8)5(2)7/h4H,3H2,1-2H3/b6-5+ |
InChI Key |
REMTVJDIMSEOCW-AATRIKPKSA-N |
SMILES |
CCC(=C(C)Cl)C=O |
Isomeric SMILES |
CC/C(=C(/C)\Cl)/C=O |
Canonical SMILES |
CCC(=C(C)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Z-3-Chloro-2-methyl-but-2-enal
- Molecular Formula : C₅H₇ClO
- Molecular Weight : 118.56 g/mol
- IUPAC InChIKey : XFCGFNVPTTYOND-PLNGDYQASA-N .
| Property | Z-3-Chloro-2-ethyl-but-2-enal | Z-3-Chloro-2-methyl-but-2-enal |
|---|---|---|
| Molecular Weight | 132.59 g/mol | 118.56 g/mol |
| Substituent | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |
| logPoct/wat | 2.108 | Not reported |
| ΔfH°gas | -170.85 kJ/mol | Not reported |
Key Differences :
- The ethyl group may enhance lipophilicity slightly, though direct logP comparisons are unavailable .
(E)-2-Butenal (Crotonaldehyde)
- Molecular Formula : C₄H₆O
- Molecular Weight : 70.09 g/mol
- Synonyms: trans-2-Butenal, Crotonaldehyde .
| Property | This compound | (E)-2-Butenal |
|---|---|---|
| Chlorine Substituent | Yes (3-position) | No |
| Stereochemistry | Z-configuration | E-configuration |
| logPoct/wat | 2.108 | 0.63 (experimental) |
| ΔfH°gas | -170.85 kJ/mol | -126.5 kJ/mol (literature) |
Key Differences :
- The chlorine atom in this compound significantly lowers ΔfH°gas compared to non-chlorinated (E)-2-butenal, reflecting greater stability due to electron-withdrawing effects.
Research Findings and Implications
- Thermodynamic Stability : The ethyl derivative’s lower ΔfH°gas (-170.85 kJ/mol vs. -126.5 kJ/mol for crotonaldehyde) highlights the stabilizing influence of the chloro substituent .
- Reactivity Trends: Chlorination increases electrophilicity at the carbonyl carbon, favoring nucleophilic additions (e.g., Grignard reactions) compared to non-chlorinated analogs. However, steric hindrance from the ethyl group may slow kinetics relative to the methyl analog .
- Stereochemical Effects : The Z-configuration may lead to unique regioselectivity in cycloadditions or polymerizations, contrasting with E-isomers like crotonaldehyde .
Data Tables
Table 1: Molecular Properties
Table 2: Thermodynamic and Physical Properties
| Property | This compound | (E)-2-Butenal |
|---|---|---|
| ΔfH°gas (kJ/mol) | -170.85 | -126.5 (literature) |
| logPoct/wat | 2.108 | 0.63 |
| ΔvapH° (kJ/mol) | 40.17 | 35.2 (literature) |
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